2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is a heterocyclic aromatic organic compound with the molecular formula C11H18N2. This compound belongs to the pyrazine family, which is known for its presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using various reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Another pyrazine derivative with a similar structure but different substitution pattern.
2,3-Dimethyl-5-isobutylpyrazine: A closely related compound with a different alkyl group attached to the pyrazine ring.
Uniqueness: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the flavor and fragrance industry, as well as in scientific research for its potential therapeutic effects.
Properties
CAS No. |
75492-03-4 |
---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3 |
InChI Key |
XHWQDKPTAKGXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.